molecular formula C5H7NO4 B1266071 Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- CAS No. 6737-24-2

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

Cat. No. B1266071
CAS RN: 6737-24-2
M. Wt: 145.11 g/mol
InChI Key: NEYTXADIGVEHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04689264

Procedure details

Into a polymerization vessel equipped with a reflux condenser, stirrer rod and thermometer, is added an emulsion consisting of 44 parts by weight of methyl methacrylate, 56 parts by weight of n-butyl-acrylate, 61.5 parts by weight of completely deionized water, 1.5 parts by weight of the sodium salt of a sulfated additive product of tri-isobutyl phenol and 7 moles of ethylene oxide, and of 0.25 parts by weight of ammonium peroxydisulfate over the course of 4 hours, with stirring, to a solution warmed to 80° C. and consisting of 0.04 parts by weight of ammonium peroxydisulfate and 0.02 parts by weight orf the abovementioned emulsifiers in 40 parts by weight of completely deionized water. Subsequently, the temperature is maintained at 80° C. for an additional 2 hours. A stable, coagulate-free dispersion having a solids content of about 50% is obtained.
[Compound]
Name
44
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
tri-isobutyl phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
7 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([O:6]C)(=[O:5])[C:2](C)=C.[CH2:8]([O:12]C(=O)C=C)[CH2:9][CH2:10]C.[Na].C(C1C=CC([OH:28])=C(CC(C)C)C=1CC(C)C)C(C)C.C1OC1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+:50].[NH4+]>O>[C:8]([NH:50][CH:2]([OH:28])[C:1]([OH:6])=[O:5])(=[O:12])[CH:9]=[CH2:10] |f:5.6.7,^1:16|

Inputs

Step One
Name
44
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
tri-isobutyl phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=C(C(=C(C=C1)O)CC(C)C)CC(C)C
Step Seven
Name
Quantity
7 mol
Type
reactant
Smiles
C1CO1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a polymerization vessel equipped with a reflux condenser, stirrer rod and thermometer
ADDITION
Type
ADDITION
Details
is added an emulsion
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the temperature is maintained at 80° C. for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)NC(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.